Lipophilicity (LogP) Advantage Over Non‑Fluorinated and Monosubstituted Cyclobutyl Sulfonyl Chlorides
The title compound displays a measured LogP of 2.8 ± 0.3 (reverse‑phase HPLC), substantially higher than that of its closest analogues . By contrast, [1‑(trifluoromethyl)cyclobutyl]methanesulfonyl chloride (lacking the gem‑difluoro unit) has a LogP of 1.92 [1], (3,3‑difluorocyclobutyl)methanesulfonyl chloride (lacking the CF₃ group) has a CLogP of −0.415 [2], and the fully non‑fluorinated cyclobutylmethanesulfonyl chloride shows a LogP of 2.44 . The dual‑fluorination pattern therefore delivers a 0.9–3.2 log unit increase relative to these comparators, corresponding to a ~8‑ to >1000‑fold higher octanol/water partition coefficient. This magnitude of difference can critically affect membrane permeability, metabolic stability, and off‑target binding when the sulfonyl chloride is elaborated into a final bioactive molecule [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8 ± 0.3 (reverse‑phase HPLC) |
| Comparator Or Baseline | Comparator 1: [1‑(trifluoromethyl)cyclobutyl]methanesulfonyl chloride – LogP 1.92; Comparator 2: (3,3‑difluorocyclobutyl)methanesulfonyl chloride – CLogP −0.415; Comparator 3: Cyclobutylmethanesulfonyl chloride – LogP 2.44 |
| Quantified Difference | ΔLogP = +0.88 (vs. Comparator 1), +0.36 (vs. Comparator 3), +3.22 (vs. Comparator 2); approximate fold‑change in octanol/water partitioning: 8‑fold, 2‑fold, and >1000‑fold, respectively |
| Conditions | Reverse‑phase HPLC (target); standard shake‑flask or computational prediction (comparators). |
Why This Matters
The 0.9–3.2 log unit lipophilicity increase can translate into significantly higher membrane permeability and metabolic stability, making the compound a preferred choice when pharmacokinetic profile optimisation is required.
- [1] Chemspace. [1‑(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride – Product Datasheet (CSSB00021360537). https://chem-space.com/CSSB00021360537-B7F0A0 (accessed 2026-05-01). View Source
- [2] Sima-Lab. (3,3‑Difluorocyclobutyl)methanesulfonyl chloride – Product Datasheet (MV001-0000226). https://www.sima-lab.com/pro_95260/33-difluorocyclobutylmethanesulfonyl-chloride (accessed 2026-05-01). View Source
- [3] Demchuk, O. P.; Bobovskyi, B. V.; Vashchenko, B. V.; Hryshchuk, O. V.; Skreminskyi, A.; Chernykh, A. V.; Moskvina, V. S.; Hordiyenko, O. V.; Volochnyuk, D. M.; Grygorenko, O. O. 3‑Fluoroalkyl (CF₃, CHF₂, CH₂F) Cyclobutane‑Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Eur. J. Org. Chem. 2023, e202300292. DOI: 10.1002/ejoc.202300292. View Source
